REACTION_SMILES
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[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[Cl-:1].[Cl:3][c:4]1[cH:5][c:6]([C:20](=[O:21])[O:22][CH3:23])[c:7]([O:8][CH2:9][C:10](=[O:11])[O:14][CH2:18][CH3:19])[c:15]([N+:17]([O-:12])=[O:13])[cH:16]1.[Fe:29].[NH4+:2]>>[Cl:3][c:4]1[cH:5][c:6]([C:20](=[O:21])[O:22][CH3:23])[c:7]2[c:15]([cH:16]1)[NH:17][C:10](=[O:11])[CH2:9][O:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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CCOC(=O)COc1c(C(=O)OC)cc(Cl)cc1[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COc1c(C(=O)OC)cc(Cl)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(Cl)cc2c1OCC(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |